Eltrombopag olamine

Vue d'ensemble

Description

L'eltrombopag olamine est un agoniste du récepteur de la thrombopoïétine utilisé principalement pour traiter la thrombocytopénie, une affection caractérisée par un nombre anormalement faible de plaquettes. Il est particulièrement efficace chez les patients atteints de thrombocytopénie immunitaire chronique et d'anémie aplasique sévère. L'this compound agit en stimulant la production de plaquettes dans la moelle osseuse, réduisant ainsi le risque de saignements et d'ecchymoses .

Applications De Recherche Scientifique

Eltrombopag olamine has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is extensively used in the treatment of thrombocytopenia and severe aplastic anemia. Additionally, it is being studied for its potential use in treating other conditions such as chronic hepatitis C and certain types of cancer .

In chemistry, this compound is used as a model compound for studying thrombopoietin receptor agonists and their mechanisms of action. Its unique chemical structure and properties make it a valuable tool for researchers exploring new therapeutic agents .

Mécanisme D'action

Target of Action

Eltrombopag olamine is a thrombopoietin receptor agonist . Its primary target is the thrombopoietin receptor (TPO-receptor) , also known as MPL . This receptor plays a crucial role in the production of platelets from the bone marrow .

Mode of Action

This compound interacts with the transmembrane domain of the human TPO-receptor . It functions as a small-molecule TPO-receptor agonist . Instead, it stimulates the phosphorylation of STAT and JAK .

Biochemical Pathways

This compound’s interaction with the TPO-receptor triggers intracellular signal transduction pathways . This leads to the proliferation and differentiation of marrow progenitor cells . It has been suggested that Eltrombopag could upregulate the expression of FOXP3 by modulating MPL signaling through the JAK2 or TYK2 pathways via STAT1 and STAT5 .

Pharmacokinetics

This compound undergoes extensive hepatic metabolism via CYP1A2, 2C8 oxidation, and UGT1A1, 1A3 glucuronidation . It is excreted through feces (59%, 20% as unchanged drug) and urine (31%, as metabolites) . The time to peak is 2 to 6 hours, and the elimination half-life is approximately 21 to 32 hours in healthy individuals . The pharmacokinetics of this compound can be influenced by renal and hepatic function .

Result of Action

The primary result of this compound’s action is an increase in platelet counts . This is particularly beneficial for patients with chronic immune (idiopathic) thrombocytopenia (ITP), a condition that may cause unusual bruising or bleeding due to an abnormally low number of platelets in the blood .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic polymorphisms can affect its pharmacokinetic variability . Sex is also a factor, with female subjects exhibiting a better platelet-elevating effect than male subjects when administered the same dosage .

Analyse Biochimique

Biochemical Properties

Eltrombopag olamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the transmembrane domain of the human thrombopoietin receptor (TPO-R), stimulating the phosphorylation of STAT and JAK proteins . This interaction does not activate the AKT pathway, distinguishing it from other thrombopoietin receptor agonists . Additionally, this compound acts as a powerful iron chelator, mobilizing iron from cellular stores and reducing reactive oxygen species (ROS) levels .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to decrease labile iron within leukemia cells, which is relevant to its antiproliferative and apoptotic effects in acute myeloid leukemia . Furthermore, this compound enhances insulin secretion in pancreatic cells and reduces intracellular ROS levels, thereby restoring cellular function . It also promotes the proliferation and differentiation of megakaryocytes, leading to increased platelet production .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the thrombopoietin receptor and stimulating the phosphorylation of STAT and JAK proteins . This activation leads to the proliferation and differentiation of megakaryocytes, which are precursor cells for platelets . This compound also acts as an iron chelator, binding to iron (III) and mobilizing it from cellular stores . This chelation reduces ROS levels and restores cellular function in various cell types .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its activity over extended periods. In vitro studies have shown that this compound can sustain its effects on platelet production and iron chelation for several weeks . Long-term studies in vivo have demonstrated that this compound can maintain increased platelet counts and reduced bleeding risks in patients with immune thrombocytopenia .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively increases platelet counts without significant adverse effects . At higher doses, this compound may cause hepatotoxicity, as indicated by elevated serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels . It is crucial to monitor liver function and adjust dosages accordingly to avoid toxic effects .

Metabolic Pathways

This compound is metabolized predominantly through oxidative pathways involving CYP1A2 and CYP2C8 enzymes . It undergoes further conjugation with glucuronic acid, glutathione, or cysteine, facilitated by UGT1A1 and UGT1A3 enzymes . These metabolic pathways ensure the efficient breakdown and elimination of this compound from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is an orally bioavailable compound with peak absorption occurring 2-6 hours after administration . The compound is highly protein-bound (>99%) and has a volume of distribution that allows it to reach target tissues effectively . This compound interacts with transporters such as BCRP, which facilitates its movement from the liver into the bile .

Subcellular Localization

The subcellular localization of this compound is influenced by its binding interactions and post-translational modifications. It primarily localizes to the transmembrane domain of the thrombopoietin receptor, where it exerts its effects on platelet production . Additionally, this compound’s iron-chelating properties allow it to interact with intracellular iron stores, reducing ROS levels and restoring cellular function .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'eltrombopag olamine implique plusieurs étapes clés. Une méthode courante commence par la réaction de couplage azo de l'acide 3'-amino-2'-hydroxy-biphényl-3-carboxylique avec un ester alkylique de l'acide acétoacétique pour former un intermédiaire. Cet intermédiaire subit ensuite une cyclisation de condensation avec la 3,4-diméthylbenzènehydrazine pour donner l'this compound .

Méthodes de production industrielle : La production industrielle de l'this compound implique généralement le traitement d'un mélange réactionnel contenant de l'eltrombopag avec une base, suivi de processus de purification pour obtenir le produit final. Le processus est conçu pour être économique et respectueux de l'environnement, ce qui le rend approprié pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : L'eltrombopag olamine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la conjugaison. Des études in vitro suggèrent que le métabolisme oxydatif de l'this compound est principalement médié par des enzymes telles que CYP1A2 et CYP2C8. De plus, les réactions de glucuronidation impliquant UGT1A1 et UGT1A3 jouent un rôle important dans son métabolisme .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions de l'this compound comprennent l'ester alkylique de l'acide acétoacétique, la 3,4-diméthylbenzènehydrazine et diverses bases pour le processus de purification. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour assurer des rendements optimaux .

Principaux produits : Les principaux produits formés à partir des réactions de l'this compound comprennent ses divers intermédiaires et la forme finale du sel de biséthanolamine, qui est l'ingrédient pharmaceutique actif utilisé dans les traitements médicaux .

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la médecine et de la biologie. Il est largement utilisé dans le traitement de la thrombocytopénie et de l'anémie aplasique sévère. De plus, il est étudié pour son utilisation potentielle dans le traitement d'autres affections telles que l'hépatite C chronique et certains types de cancer .

En chimie, l'this compound est utilisé comme composé modèle pour étudier les agonistes du récepteur de la thrombopoïétine et leurs mécanismes d'action. Sa structure chimique et ses propriétés uniques en font un outil précieux pour les chercheurs explorant de nouveaux agents thérapeutiques .

5. Mécanisme d'action

L'this compound exerce ses effets en interagissant avec le domaine transmembranaire du récepteur de la thrombopoïétine. Cette interaction stimule la phosphorylation des protéines STAT et JAK, conduisant à une augmentation de la production de plaquettes dans la moelle osseuse. Contrairement aux autres agonistes du récepteur de la thrombopoïétine, l'this compound n'active pas la voie AKT .

Composés similaires :

- Romiplostim

- Avatrombopag

- Lusutrombopag

Comparaison : L'this compound est unique dans sa capacité à se lier au domaine transmembranaire du récepteur de la thrombopoïétine, tandis que d'autres composés similaires comme le romiplostim et l'avatrombopag se lient à différents domaines. Ce mécanisme de liaison unique permet à l'this compound de travailler en synergie avec la thrombopoïétine endogène, améliorant son efficacité pour stimuler la production de plaquettes .

Comparaison Avec Des Composés Similaires

- Romiplostim

- Avatrombopag

- Lusutrombopag

Comparison: Eltrombopag olamine is unique in its ability to bind to the transmembrane domain of the thrombopoietin receptor, whereas other similar compounds like romiplostim and avatrombopag bind to different domains. This unique binding mechanism allows this compound to work synergistically with endogenous thrombopoietin, enhancing its efficacy in stimulating platelet production .

Propriétés

IUPAC Name |

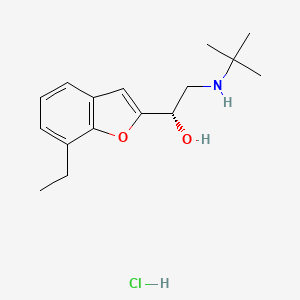

2-aminoethanol;3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4.2C2H7NO/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33;2*3-1-2-4/h4-13,28,30H,1-3H3,(H,32,33);2*4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMJHIKGMVJYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C.C(CO)N.C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496775-62-3 | |

| Record name | Eltrombopag olamine [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496775623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid - 2-aminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELTROMBOPAG OLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U07F515LG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Eltrombopag olamine?

A1: this compound is a thrombopoietin receptor agonist. [, , , ] It binds to the thrombopoietin receptor on the surface of cells in the bone marrow, mimicking the action of the natural hormone thrombopoietin. [, , ] This binding stimulates the production and differentiation of megakaryocytes, the cells responsible for producing platelets. [, , ]

Q2: What are the downstream effects of this compound binding to the thrombopoietin receptor?

A2: The primary downstream effect of this compound binding is an increase in platelet production. [, , , ] This leads to an increase in platelet count in the blood, which is beneficial for patients with thrombocytopenia, a condition characterized by low platelet counts. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound is the bis(monoethanolamine) salt of Eltrombopag. The molecular formula of this compound is (C2H8NO)2 (C25H20N4O4) . Its molecular weight is 592.65 g/mol.

Q4: Are there any characteristic spectroscopic data available for this compound?

A4: Studies have reported that this compound exhibits a maximum absorbance wavelength (λmax) at 423nm in ethanol and at 247 nm in methanol. [, ] These wavelengths can be used for its detection and quantification via UV spectroscopy. [, ]

Q5: What formulation strategies are employed to improve the stability, solubility, or bioavailability of this compound?

A6: While specific formulation strategies for this compound are not detailed in the provided abstracts, research highlights that the drug is commercially available in tablet form. [, ] Developing stable formulations is crucial, especially given its instability under certain stress conditions.

Q6: What is known about the pharmacokinetics (ADME) of this compound?

A6: Specific details on the absorption, distribution, metabolism, and excretion of this compound are not provided in the abstracts.

Q7: What are the primary clinical applications of this compound?

A9: this compound is primarily used to treat thrombocytopenia, a condition characterized by low platelet counts. [, , ] This includes its use in adults and children with chronic immune thrombocytopenic purpura (ITP) who haven't responded well to other treatments. Additionally, it's used to treat severe aplastic anemia, a condition where the bone marrow doesn't produce enough blood cells. this compound is also being investigated for its potential in treating other conditions, including chronic hepatitis C and various types of cancer. [, , ]

Q8: What analytical methods are commonly used to characterize and quantify this compound?

A10: UV spectroscopy and RP-HPLC are among the analytical methods employed for the characterization and quantification of this compound. [, , ] UV spectroscopy capitalizes on the drug's maximum absorbance at specific wavelengths, while RP-HPLC facilitates the separation and quantification of the drug and its impurities. [, , ]

Q9: How is the quality of this compound controlled during development and manufacturing?

A11: While specific details about the quality control processes for this compound aren't outlined in the abstracts, research emphasizes the importance of identifying and controlling impurities during manufacturing. These impurities, including this compound ester, 2-aminophenol analogue of Eltrombopag, 3,3′-(2-amino-3-oxo-3H-phenoxazine-4,6-diyl dibenzoic acid, and 2′-hydroxy[1,1-biphenyl]-3-carboxylic acid, can influence the quality and efficacy of the drug.

Q10: Are there any known cases of resistance to this compound therapy?

A12: Although the provided research doesn't delve into specific cases of this compound resistance, it's crucial to acknowledge that treatment resistance can arise with any drug. Further investigation is needed to understand potential resistance mechanisms and their implications for long-term treatment efficacy.

Q11: What are the potential long-term effects of this compound use?

A13: The long-term effects of this compound are still under investigation. Continuous monitoring and further research are necessary to fully elucidate the drug's safety profile over extended periods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}](/img/structure/B601621.png)

![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)